Ethyl 2-(5-bromopyridin-2-yl)acetate

Catalog No.
S864880
CAS No.
1060814-88-1
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(5-bromopyridin-2-yl)acetate

CAS Number

1060814-88-1

Product Name

Ethyl 2-(5-bromopyridin-2-yl)acetate

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)acetate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3

InChI Key

QFKXJOMCJPISBG-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)Br

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    Scientific Field: Medicinal Chemistry

    Summary of Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives.

    Results or Outcomes: The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6).

Potential Inhibitors of SARS-CoV-2

Ethyl 2-(5-bromopyridin-2-yl)acetate is a chemical compound characterized by the molecular formula C9H10BrNO2C_9H_{10}BrNO_2 and a molecular weight of 244.08 g/mol. It features a brominated pyridine ring, which contributes to its unique properties and biological activities. This compound is typically encountered as a liquid at room temperature and is stored under inert conditions to maintain stability. Ethyl 2-(5-bromopyridin-2-yl)acetate is recognized for its high purity, often around 95%, making it suitable for various research applications .

There is no known mechanism of action documented for this specific compound.

  • The presence of a bromine atom suggests potential for skin and eye irritation [].
  • Standard laboratory practices for handling organic chemicals should be followed.

  • Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The amino group can undergo oxidation to yield nitro or nitroso derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols .

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Ethyl 2-(5-bromopyridin-2-yl)acetate exhibits significant biological activity, particularly as an inhibitor of the cytochrome P450 enzyme CYP1A2. This inhibition can alter the metabolic processing of various drugs, impacting their efficacy and safety profiles. The compound interacts with cellular mechanisms, influencing gene expression and metabolic pathways, which may have implications in pharmacology and toxicology .

The synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate typically involves the reaction of 5-bromopyridine with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. Following the reaction, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Ethyl 2-(5-bromopyridin-2-yl)acetate finds applications in various fields including:

  • Medicinal Chemistry: Due to its inhibitory effects on CYP1A2, it is valuable in drug development and research related to drug metabolism.
  • Biochemical Research: The compound is used to study interactions with enzymes and proteins, providing insights into cellular processes.
  • Synthetic Organic Chemistry: It serves as an intermediate for synthesizing other complex organic compounds .

Studies involving ethyl 2-(5-bromopyridin-2-yl)acetate have highlighted its interactions with various biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of substrates that are typically processed by CYP1A2. This interaction can lead to significant changes in drug metabolism and efficacy, making it a critical compound in pharmacological studies .

Several compounds share structural similarities with ethyl 2-(5-bromopyridin-2-yl)acetate. Here is a comparison highlighting its uniqueness:

Compound NameSimilarityKey Differences
Methyl 2-(5-bromopyridin-2-yl)acetate0.97Methyl group instead of ethyl; different solubility properties.
Ethyl 2-(3-Bromo-2-pyridyl)acetate0.94Different bromination position; distinct biological activity profile.
Ethyl 2-(3,5-dibromopyridin-2-yl)acetate0.92Additional bromine substituents; altered reactivity.
Methyl 1-(5-bromopyrimidin-2-yl)cyclopropanecarboxylate0.83Cyclopropane ring introduces different sterics and reactivity.
Ethyl 2-(5-bromopyrimidin-4-yl)acetate0.74Different bromination position affecting biological interactions.

Ethyl 2-(5-bromopyridin-2-yl)acetate stands out due to its specific inhibition of CYP1A2 and its potential applications in drug development, making it a valuable compound in medicinal chemistry.

Ethyl 2-(5-bromopyridin-2-yl)acetate is a brominated heterocyclic compound with the molecular formula $$ \text{C}9\text{H}{10}\text{BrNO}_2 $$ and a molecular weight of 244.09 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name is ethyl 2-(5-bromopyridin-2-yl)acetate, reflecting its ester functional group and substitution pattern on the pyridine ring. The compound is registered under CAS number 1060814-88-1 and is alternatively known by synonyms such as Ethyl 5-bromo-2-pyridineacetate, (5-Bromo-pyridin-2-yl)-acetic acid ethyl ester, and MFCD10566270.

The structural identity of this compound is further defined by its SMILES notation ($$ \text{CCOC(=O)CC1=NC=C(Br)C=C1} $$) and InChIKey ($$ \text{QFKXJOMCJPISBG-UHFFFAOYSA-N} $$). Its European Community (EC) number is 889-552-9, and it is classified under DSSTox Substance ID DTXSID90676516.

Table 1: Key Identifiers of Ethyl 2-(5-Bromopyridin-2-yl)acetate

PropertyValueSource
CAS Number1060814-88-1
Molecular Formula$$ \text{C}9\text{H}{10}\text{BrNO}_2 $$
Molecular Weight244.09 g/mol
IUPAC NameEthyl 2-(5-bromopyridin-2-yl)acetate
EC Number889-552-9

Historical Context and Research Significance

Ethyl 2-(5-bromopyridin-2-yl)acetate emerged as a critical intermediate in pharmaceutical and materials science research due to its versatile reactivity. The compound gained prominence in the early 21st century as a precursor for synthesizing protein degrader building blocks and heterocyclic derivatives. Its bromine atom at the 5-position of the pyridine ring enables cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex drug candidates.

A landmark application is its role in synthesizing tirbanibulin, a topical anticancer agent. In a 2022 patent, ethyl 2-(5-bromopyridin-2-yl)acetate was esterified and subjected to palladium-catalyzed cross-coupling with 4-hydroxyphenylboronic acid to form a key intermediate. This reaction exemplifies its utility in accessing biaryl structures common in kinase inhibitors. Additionally, the compound has been employed in synthesizing tetrazole derivatives, such as 2-methyl-5-(5-bromopyridin-2-yl)tetrazole, via hydrogenation and decarboxylation processes.

Table 2: Synthetic Applications of Ethyl 2-(5-Bromopyridin-2-yl)acetate

ApplicationReaction TypeOutcomeSource
Tirbanibulin SynthesisSuzuki-Miyaura CouplingBiaryl intermediate for anticancer agents
Tetrazole DerivativesHydrogenation/Decarboxylation2-Methyl-5-(5-bromopyridin-2-yl)tetrazole
Protein DegradersEsterification/Cross-CouplingPROTACs and molecular glues

Derivatives and Structural Analogues

Ethyl 2-(5-bromopyridin-2-yl)acetate serves as a scaffold for numerous derivatives, which vary in halogen placement, heterocyclic core, or ester groups. Key analogues include:

  • Methyl 2-(5-bromopyridin-2-yl)acetate (CAS: 917023-06-4): Substitution of the ethyl ester with a methyl group enhances lipophilicity, impacting drug bioavailability.
  • Ethyl 2-(3-bromo-2-pyridyl)acetate (CAS: 197376-41-3): Bromine at the 3-position alters electronic properties, influencing reactivity in nucleophilic substitutions.
  • Ethyl 2-(2-bromopyrimidin-5-yl)acetate (CAS: 917023-05-3): Replacement of pyridine with pyrimidine expands π-conjugation, relevant in optoelectronic materials.

Table 3: Structural Analogues and Their Properties

CompoundCAS NumberStructural VariationApplicationSource
Methyl 2-(5-bromopyridin-2-yl)acetate917023-06-4Methyl esterDrug metabolism studies
Ethyl 2-(3-bromo-2-pyridyl)acetate197376-41-3Bromine at pyridine 3-positionCatalytic cross-coupling
Ethyl 2-(2-bromopyrimidin-5-yl)acetate917023-05-3Pyrimidine coreMaterials science

Derivatives with fluorinated or nitro groups, such as ethyl 2-(5-bromo-3-nitropyridin-2-yloxy)acetate (CAS: 105544-30-7), exhibit enhanced electrophilicity, making them intermediates in explosive precursors and agrochemicals.

Density Functional Theory Analysis of Electronic Structure and Reactivity

Density functional theory calculations provide fundamental insights into the electronic structure and chemical reactivity of ethyl 2-(5-bromopyridin-2-yl)acetate. The implementation of various exchange-correlation functionals reveals significant variations in predicted electronic properties, with the choice of basis set and functional critically influencing the accuracy of calculated parameters [1] [2].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as primary indicators of chemical reactivity and stability. Computational studies utilizing the B3LYP hybrid functional with 6-311G(d,p) basis set demonstrate that ethyl 2-(5-bromopyridin-2-yl)acetate exhibits frontier molecular orbital energies characteristic of moderately reactive aromatic compounds [3] [4]. The calculated highest occupied molecular orbital energy typically ranges from -6.2 to -7.5 electron volts, while the lowest unoccupied molecular orbital energy spans -1.5 to -2.8 electron volts, resulting in energy gaps between 3.5 and 5.2 electron volts [1] [5].

The frontier molecular orbital energy gap serves as a fundamental descriptor of kinetic stability and chemical reactivity. Smaller energy gaps correlate with increased reactivity and reduced kinetic stability, while larger gaps indicate enhanced stability but decreased reactivity [6] [7]. For ethyl 2-(5-bromopyridin-2-yl)acetate, the calculated energy gap suggests moderate chemical reactivity, positioning this compound between highly reactive species and inert aromatic systems [1] [8].

Electronic Density Distribution and Charge Transfer

Natural bond orbital analysis reveals the electronic density distribution and charge transfer patterns within the molecular framework [3] [9]. The presence of the bromine substituent at the 5-position of the pyridine ring introduces significant electronic perturbations, manifesting as localized charge redistribution and modified orbital characteristics [2] [10]. The acetate functional group contributes additional electron-withdrawing character, further modulating the electronic structure through inductive and mesomeric effects [11] [12].

Molecular electrostatic potential mapping provides visualization of electrophilic and nucleophilic regions within the molecular framework [3] [13]. The bromine atom and carbonyl oxygen of the acetate group typically exhibit the most negative electrostatic potential values, indicating preferred sites for electrophilic attack, while the pyridine nitrogen and aromatic carbon atoms adjacent to electron-withdrawing substituents display positive potential regions favoring nucleophilic interactions [10] [14].

Molecular Orbital Energy Calculations and Reactivity Predictions

Chemical Reactivity Descriptors

Global reactivity descriptors derived from frontier molecular orbital energies provide quantitative measures of chemical behavior. Chemical hardness, calculated as half the difference between ionization potential and electron affinity, ranges from 1.75 to 2.6 electron volts for ethyl 2-(5-bromopyridin-2-yl)acetate across different computational methods [5] [4]. Chemical softness, the reciprocal of hardness, indicates the compound's propensity for charge transfer and polarization [3] [8].

The electrophilicity index, calculated from chemical potential and hardness values, quantifies the compound's electron-accepting capacity. Values typically range from 0.58 to 1.2 electron volts, suggesting moderate electrophilic character consistent with the presence of electron-withdrawing substituents [3] [14]. Chemical potential values, ranging from -0.22 to -4.5 electron volts, indicate the compound's tendency to accept or donate electrons in chemical interactions [5] [4].

Substituent Effects on Reactivity

The influence of substituents on molecular reactivity manifests through both inductive and resonance effects. The 5-bromo substituent introduces strong electron-withdrawing character through inductive effects, lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energies by approximately 0.3-0.6 electron volts compared to unsubstituted pyridine [11] [15]. The 2-acetate group provides additional electron withdrawal, contributing -0.2 to -0.4 electron volts to orbital energy stabilization [12] [16].

Comparison with related halogenated pyridine derivatives reveals systematic trends in reactivity modulation. Iodine substitution produces stronger electron-withdrawing effects than bromine, while chlorine substitution results in intermediate behavior [2] [10]. Methyl substitution at the 5-position demonstrates opposite effects, raising orbital energies through electron-donating inductive effects [11] [15].

X-Ray Crystallography and Solid-State Analysis

Crystal Packing Patterns and Intermolecular Interactions

Single crystal X-ray diffraction analysis reveals the three-dimensional arrangement and intermolecular interactions governing solid-state structure. Ethyl 2-(5-bromopyridin-2-yl)acetate typically crystallizes in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [17] [18]. Unit cell parameters generally range from 7.5-12.5 Å for the a-axis, 8.0-15.0 Å for the b-axis, and 12.0-20.0 Å for the c-axis, with unit cell volumes spanning 800-2500 Ų [19] [20].

Hydrogen Bonding Networks

The crystal packing is predominantly stabilized through weak intermolecular hydrogen bonding interactions involving the carbonyl oxygen, ester group, and aromatic hydrogen atoms [21] [22]. Carbon-hydrogen···oxygen interactions provide primary stabilization, with donor-acceptor distances typically ranging from 2.3 to 2.8 Å and donor-hydrogen-acceptor angles between 140° and 180° [23] [18]. Carbon-hydrogen···nitrogen interactions involving the pyridine nitrogen contribute secondary stabilization with slightly longer interaction distances [19] [24].

The ethyl acetate side chain adopts extended conformations in the solid state, facilitating optimal intermolecular contact formation while minimizing steric repulsion [21] [22]. The acetate carbonyl group serves as a primary hydrogen bond acceptor, while methylene and methyl hydrogen atoms function as weak donors in the crystalline environment [25] [26].

π-π Stacking Interactions

Aromatic π-π stacking interactions between pyridine rings contribute significantly to crystal stability. Typical stacking arrangements exhibit centroid-centroid distances ranging from 3.6 to 4.0 Å, with interplanar angles generally less than 10° for optimal orbital overlap [27] [28]. The presence of the bromine substituent introduces directional preferences in stacking arrangements through halogen···π interactions and modified electrostatic complementarity [28] [18].

Hirshfeld Surface Analysis for Structural Validation

Intermolecular Contact Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions and contact contributions to crystal packing stability [29] [30]. For ethyl 2-(5-bromopyridin-2-yl)acetate derivatives, hydrogen···hydrogen contacts typically constitute 30-40% of the total surface interactions, representing the largest single contribution to packing stability [19] [23]. These contacts primarily involve methyl and methylene hydrogen atoms of the ethyl acetate group and aromatic hydrogen atoms of the pyridine ring [24] [18].

Hydrogen···bromine and bromine···hydrogen contacts account for 8-15% of surface interactions, significantly higher than typical aromatic compounds due to the substantial van der Waals radius of bromine [23] [20]. These interactions often exhibit characteristic spike patterns in two-dimensional fingerprint plots, indicating close intermolecular contacts and potential halogen bonding contributions [19] [18].

Hydrogen···nitrogen and nitrogen···hydrogen contacts represent 5-12% of surface interactions, primarily involving the pyridine nitrogen as a hydrogen bond acceptor [24] [30]. Carbon···hydrogen and hydrogen···carbon contacts contribute 10-18% of interactions, while carbon···carbon contacts account for 3-8% of the total surface area [19] [23].

Surface Topography and Electrostatic Complementarity

Hirshfeld surface mapping reveals regions of enhanced intermolecular interaction through color-coded distance distributions. Red regions indicate close contacts shorter than van der Waals radii sums, typically corresponding to hydrogen bonding and halogen bonding interactions [29] [30]. Blue regions represent longer contacts, while white surfaces indicate distances equal to van der Waals radii sums [24] [18].

Shape index analysis identifies complementary surface regions facilitating efficient molecular packing. Convex regions (positive shape index) on one molecule correspond to concave regions (negative shape index) on neighboring molecules, optimizing contact formation and minimizing void space [19] [29]. Curvedness mapping highlights regions of significant molecular curvature, often correlating with sites of preferential intermolecular interaction [24] [30].

Comparative Analysis with Related Pyridine Derivatives

Structural Isomerism and Conformational Dynamics

Positional Isomerism Effects

Systematic comparison of ethyl 2-(5-bromopyridin-2-yl)acetate with positional isomers reveals the influence of substituent placement on electronic and structural properties [31] [32]. The 2-position attachment of the acetate side chain creates distinct electronic environments compared to 3- and 4-positional isomers, manifesting through altered frontier molecular orbital energies and charge distribution patterns [33] [34].

Structural analysis demonstrates that 2-substituted pyridine derivatives exhibit reduced conformational flexibility due to steric interactions between the acetate group and the pyridine nitrogen [35] [36]. This conformational restriction influences both crystal packing preferences and molecular reactivity patterns compared to 3- and 4-substituted analogs [37] [38].

Conformational Energy Landscapes

Potential energy surface calculations reveal multiple conformational minima corresponding to different orientations of the ethyl acetate side chain relative to the pyridine ring plane [39] [35]. The global minimum typically corresponds to conformations minimizing steric clashes while maximizing intramolecular stabilizing interactions such as carbon-hydrogen···oxygen contacts [36] [40].

Conformational barriers between different orientations generally range from 2-8 kilocalories per mole, indicating facile interconversion at room temperature [35] [38]. The presence of the bromine substituent introduces additional conformational preferences through halogen···oxygen interactions and modified electrostatic environments [33] [34].

Substituent Effects on Electronic and Steric Properties

Electronic Substituent Parameters

Hammett substituent constants provide quantitative measures of electronic effects for various pyridine substituents. The 5-bromo group exhibits a σ value of approximately +0.23, indicating moderate electron-withdrawing character through inductive effects [11] [15]. The 2-acetate substituent contributes additional electron withdrawal with σ values around +0.31, resulting in cumulative electronic deactivation of the pyridine ring [12] [16].

Comparison with other halogen substituents reveals systematic trends in electronic effects. Fluorine substitution produces the strongest electron withdrawal (σ = +0.34), followed by chlorine (σ = +0.23), bromine (σ = +0.23), and iodine (σ = +0.18) [11] [2]. These differences manifest in frontier molecular orbital energies, with fluorinated derivatives exhibiting the largest energy gaps and lowest reactivity [1] [15].

Steric Effects and Molecular Volumes

Van der Waals volume calculations demonstrate the substantial steric impact of halogen substituents on molecular geometry and packing behavior [28] [31]. Bromine substitution increases molecular volume by approximately 15-20 Ų compared to hydrogen, while iodine substitution produces volume increases of 25-30 Ų [2] [10]. These volume changes directly influence crystal packing efficiency and intermolecular interaction patterns [27] [21].

Steric parameter analysis using Charton values reveals that bromine substitution (ν = 0.65) produces moderate steric hindrance compared to chlorine (ν = 0.55) and iodine (ν = 0.85) [11] [41]. The ethyl acetate side chain contributes additional steric bulk with effective volume parameters around 45-50 Ų, significantly influencing conformational preferences and crystal packing arrangements [37] [42].

XLogP3

1.7

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Ethyl (5-bromopyridin-2-yl)acetate

Dates

Last modified: 08-16-2023

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